(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate
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Overview
Description
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate typically involves a multi-step process:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethoxybenzylidene Group: The next step involves the introduction of the (Z)-2-(2-ethoxybenzylidene) group. This is typically done via a condensation reaction between an aldehyde and the benzofuran derivative.
Sulfonation: The final step is the introduction of the methanesulfonate group. This is usually achieved by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to an alcohol.
Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, benzofuran derivatives are known for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. This compound could be explored for similar biological activities.
Medicine
In medicine, derivatives of benzofuran are investigated for their pharmacological properties. This compound might be studied for its potential as a drug candidate or as a lead compound in drug discovery.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate
- 2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl chloride
- 2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl bromide
Uniqueness
What sets (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate apart is its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of the methanesulfonate group, in particular, makes it a versatile intermediate for further chemical modifications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-3-22-15-7-5-4-6-12(15)10-17-18(19)14-9-8-13(11-16(14)23-17)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVDJUINJQDFJT-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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